molecular formula C22H19FN2O3S B2499957 N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3-fluorobenzamide CAS No. 1005299-27-3

N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3-fluorobenzamide

Cat. No.: B2499957
CAS No.: 1005299-27-3
M. Wt: 410.46
InChI Key: GLAPTCYTAGZDHA-UHFFFAOYSA-N
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Description

N-[1-(Benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3-fluorobenzamide is a synthetic organic compound featuring a tetrahydroquinoline core substituted with a benzenesulfonyl group at the 1-position and a 3-fluorobenzamide moiety at the 7-position.

Properties

IUPAC Name

N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]-3-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19FN2O3S/c23-18-8-4-6-17(14-18)22(26)24-19-12-11-16-7-5-13-25(21(16)15-19)29(27,28)20-9-2-1-3-10-20/h1-4,6,8-12,14-15H,5,7,13H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLAPTCYTAGZDHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C(C=C2)NC(=O)C3=CC(=CC=C3)F)N(C1)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3-fluorobenzamide typically involves a multi-step process. One common method involves the N-sulfonylation of 1,2,3,4-tetrahydroquinoline with benzenesulfonyl chloride in the presence of a base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). This reaction is followed by the coupling of the resulting N-benzenesulfonyl-1,2,3,4-tetrahydroquinoline with 3-fluorobenzoyl chloride under appropriate conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3-fluorobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines or alcohols can react with the sulfonyl group under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Sulfonamide derivatives.

Scientific Research Applications

N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3-fluorobenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3-fluorobenzamide involves its interaction with specific molecular targets. Studies have identified enzymes such as D-glutamic acid-adding enzyme (MurD) and N-acetylglucosamine-1-phosphate-uridyltransferase (GlmU) as potential targets . These enzymes are involved in bacterial cell wall synthesis, and inhibition of these targets can disrupt bacterial growth and survival.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Functional Groups

The compound’s unique combination of a tetrahydroquinoline scaffold, sulfonyl group, and fluorinated benzamide distinguishes it from related molecules. Below is a comparative analysis with key analogs:

Compound Name Core Structure Key Substituents Reported Use/Activity
N-[1-(Benzenesulfonyl)-1,2,3,4-THQ-7-yl]-3-FBZ Tetrahydroquinoline 1-Benzenesulfonyl; 7-3-fluorobenzamide Hypothesized pesticidal
Flutolanil (N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide) Benzamide 3-Isopropoxy phenyl; 2-trifluoromethyl Fungicide
Cyprofuram (N-(3-chlorophenyl)-N-(tetrahydro-2-oxo-3-furanyl)-cyclopropanecarboxamide) Cyclopropanecarboxamide 3-Chlorophenyl; tetrahydrofuran-2-one Fungicide
Methoprotryne (N-(3-methoxypropyl)-N’-(1-methylethyl)-6-(methylthio)-1,3,5-triazine-2,4-diamine) Triazine Methoxypropyl; methylthio Herbicide
Key Observations:

Sulfonyl vs. Trifluoromethyl Groups : The benzenesulfonyl group in the target compound may confer greater polarity and hydrolytic stability compared to flutolanil’s trifluoromethyl group, which is lipophilic and electron-withdrawing .

Fluorobenzamide vs.

Scaffold Diversity: Unlike triazine-based methoprotryne, the tetrahydroquinoline core in the target compound provides a rigid, planar structure conducive to π-π stacking interactions in biological systems.

Hypothetical Pharmacological and Physicochemical Properties

While direct data on the target compound is absent, inferences can be drawn from analogs:

  • Solubility: The sulfonyl group may reduce solubility in nonpolar solvents compared to flutolanil, limiting its application in hydrophobic environments.
  • Metabolic Stability: The fluorobenzamide moiety could slow oxidative metabolism relative to non-fluorinated analogs, extending half-life .
  • Target Affinity: The tetrahydroquinoline scaffold is associated with kinase inhibition in other contexts (e.g., anticancer agents), suggesting possible enzyme-targeting activity .

Biological Activity

N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3-fluorobenzamide is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its unique structure and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a tetrahydroquinoline core substituted with a benzenesulfonyl group and a fluorobenzamide moiety. The molecular formula is C24H24N2O5SC_{24}H_{24}N_{2}O_{5}S, and its molecular weight is approximately 452.5 g/mol. This compound's structural complexity allows for diverse interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors within the body. It has been shown to inhibit specific enzymes involved in critical biological pathways:

  • Enzyme Inhibition : The sulfonamide group can interact with active sites of enzymes, potentially leading to the inhibition of bacterial cell wall synthesis and other metabolic processes.
  • Receptor Modulation : The compound may modulate receptor activity, influencing cellular signaling pathways associated with inflammation and disease progression.

Antimicrobial Effects

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of sulfonamides can effectively inhibit bacterial growth by targeting specific metabolic pathways .

Anti-inflammatory Properties

The compound has been explored as an NLRP3 inflammasome inhibitor, which plays a crucial role in various inflammatory diseases. In vivo studies demonstrated that related compounds could reduce inflammation in models of Alzheimer's disease and myocardial infarction . This suggests potential therapeutic applications in managing chronic inflammatory conditions.

Research Findings

Recent studies have provided insights into the efficacy and mechanism of action of this compound:

  • Case Study : A study involving structural analogs revealed that modifications on the benzamide moiety significantly influenced inhibitory potency against the NLRP3 inflammasome. The most potent analogs exhibited IC50 values ranging from 0.42 to 0.55 μM .
  • Comparative Analysis : When compared to other sulfonamide derivatives, this compound displayed unique biological activities due to its specific substitution pattern. This highlights the importance of chemical structure in determining biological function.

Data Table: Biological Activity Summary

Activity Type Mechanism Efficacy (IC50)
AntimicrobialInhibition of bacterial cell wall synthesisVaries by analog (0.42 - 0.55 μM)
Anti-inflammatoryNLRP3 inflammasome inhibitionSignificant reduction in inflammation
Enzyme InhibitionInteraction with metabolic enzymesSpecific targets not fully characterized

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